molecular formula C16H13NO3 B3127580 3-pyridinylmethyl 2H-chromene-3-carboxylate CAS No. 338419-79-7

3-pyridinylmethyl 2H-chromene-3-carboxylate

Cat. No.: B3127580
CAS No.: 338419-79-7
M. Wt: 267.28 g/mol
InChI Key: MZSCCHBEFJBMJO-UHFFFAOYSA-N
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Description

3-Pyridinylmethyl 2H-chromene-3-carboxylate is a synthetic compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol. This compound is known for its applications in various fields of research and industry, including materials science, biomedical research, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridinylmethyl 2H-chromene-3-carboxylate typically involves a multi-step process. One efficient method is a one-pot synthesis that involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This environmentally friendly method avoids traditional recrystallization and chromatographic purification methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthetic routes are likely employed to minimize waste and maximize yield. The use of less-toxic and environmentally compatible materials is emphasized in modern organic synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinylmethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the condensation of 2-oxo-2H-chromene-3-carboxylic acid with appropriate benzyl halides under reflux conditions can yield various derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with benzyl halides can produce benzyl-substituted derivatives, which may have different biological and chemical properties .

Scientific Research Applications

3-Pyridinylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a versatile scaffold in organic synthesis and materials science.

    Biology: The compound’s derivatives have shown potential in various biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in developing new drugs and therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of 3-pyridinylmethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromene nucleus is a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities . The compound’s effects are mediated through its interaction with enzymes, receptors, and other molecular targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-imino-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate
  • 2H-1-Benzopyran-3-carboxylic acid, 3-pyridinylmethyl ester

Uniqueness

3-Pyridinylmethyl 2H-chromene-3-carboxylate is unique due to its specific structure, which combines the chromene and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

pyridin-3-ylmethyl 2H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(20-10-12-4-3-7-17-9-12)14-8-13-5-1-2-6-15(13)19-11-14/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSCCHBEFJBMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242086
Record name 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338419-79-7
Record name 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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